molecular formula C20H17FO5 B3628795 [6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate

[6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate

Cat. No.: B3628795
M. Wt: 356.3 g/mol
InChI Key: LTOHGSHXUPTTLD-UHFFFAOYSA-N
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Description

[6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorophenol with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, derivatives of chromenones are explored for their therapeutic potential. This compound could be a candidate for drug development, targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of dyes, fragrances, or agrochemicals. Its chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of [6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A well-known chromenone with various biological activities.

    Warfarin: A coumarin derivative used as an anticoagulant.

    Umbelliferone: A natural coumarin with antioxidant properties.

Uniqueness

[6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-fluorophenoxy group and the acetate moiety may enhance its activity and selectivity compared to other chromenones.

Properties

IUPAC Name

[6-ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO5/c1-4-13-9-16-18(10-17(13)25-12(3)22)24-11(2)20(19(16)23)26-15-7-5-14(21)6-8-15/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOHGSHXUPTTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
[6-Ethyl-3-(4-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.